2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
“2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against some cancer cell lines. This suggests the potential use of compounds related to 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamide in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Agents
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives showing significant antibacterial activity, indicating the potential of such compounds for developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Analgesic Activity
Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, and Can (2012) investigated the analgesic properties of acetamide derivatives, highlighting their significance in pain management research (Kaplancıklı et al., 2012).
Antioxidant and Antitumor Evaluation
Hamama, Gouda, Badr, and Zoorob (2013) explored the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles, which were screened for their cytotoxicity and antioxidant activities, providing insights into their potential for cancer therapy and oxidative stress management (Hamama, Gouda, Badr, & Zoorob, 2013).
Optoelectronic Properties
Camurlu and Guven (2015) conducted a study on thiazole-based polythiophenes, investigating their optoelectronic properties, which could inform research on materials science, particularly in developing new electronic and photonic devices (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to different physiological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . These actions can lead to a wide range of downstream effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c13-9-3-1-2-8(4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWOEMYPHZXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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